molecular formula C8H7FO2 B13461221 3-(Fluoromethoxy)benzaldehyde

3-(Fluoromethoxy)benzaldehyde

Cat. No.: B13461221
M. Wt: 154.14 g/mol
InChI Key: AKVXSWRHCXDNEA-UHFFFAOYSA-N
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Description

3-(Fluoromethoxy)benzaldehyde is an organic compound with the molecular formula C8H7FO2 It is a derivative of benzaldehyde, where a fluoromethoxy group is substituted at the third position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Fluoromethoxy)benzaldehyde can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a fluoromethoxy group onto a benzaldehyde precursor. This can be done using reagents such as fluoromethyl ether and a suitable base under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis starting from readily available benzaldehyde.

Chemical Reactions Analysis

Types of Reactions

3-(Fluoromethoxy)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-(Fluoromethoxy)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Fluoromethoxy)benzaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form Schiff bases with amino groups in proteins, affecting their function. The fluoromethoxy group can influence the compound’s reactivity and binding affinity to various targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Fluoromethoxy)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are desired .

Properties

Molecular Formula

C8H7FO2

Molecular Weight

154.14 g/mol

IUPAC Name

3-(fluoromethoxy)benzaldehyde

InChI

InChI=1S/C8H7FO2/c9-6-11-8-3-1-2-7(4-8)5-10/h1-5H,6H2

InChI Key

AKVXSWRHCXDNEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCF)C=O

Origin of Product

United States

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